N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.18550935 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been investigated in the context of enamines in heterocyclic synthesis , showcasing an efficient and easy preparation of enamine derivatives. This methodology provides a novel and efficient route to condensed pyridazines, highlighting the compound's utility in expanding the toolkit for synthetic chemists working on heterocyclic compounds (Darwish, Abdelrahman, & Salaheldin, 2011).
Biological Activity
In pharmacological studies, derivatives of the compound have been explored for their anticonvulsant properties . The structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, have been elucidated through crystal structures and molecular orbital calculations, contributing to the understanding of their interactions with biological targets (Georges, Vercauteren, Evrard, & Durant, 1989).
Antinociceptive Agents
Research has also focused on antinociceptive agents , where [(3-chlorophenyl)piperazinylpropyl]pyridazinones and analogues, featuring the arylpiperazinyl substructure present in very potent antinociceptive agents, were synthesized and tested. These compounds demonstrated significant analgesic activity in various models, suggesting their potential in pain management therapies (Giovannoni, Vergelli, Ghelardini, Galeotti, Bartolini, & Dal Piaz*, 2003).
Material Science Applications
In the realm of material science , the degradation resistance of piperazine, a related compound, in carbon dioxide capture processes has been examined. Its resistance to thermal degradation and oxidation underlines the potential of such nitrogen-containing heterocycles in developing more efficient and durable materials for environmental applications (Freeman, Davis, & Rochelle, 2010).
Properties
IUPAC Name |
1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-3-17(24)23-10-8-22(9-11-23)16-7-6-15(20-21-16)19-14-5-4-13(2)12-18-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWIPQCUJCIEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.